molecular formula C22H27ClN2O4S B11346019 1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11346019
M. Wt: 451.0 g/mol
InChI Key: YMMGSGKCUWZJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This step may involve sulfonylation reactions using reagents such as methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-16(2)29-20-8-5-7-19(14-20)24-22(26)17-10-12-25(13-11-17)30(27,28)15-18-6-3-4-9-21(18)23/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,24,26)

InChI Key

YMMGSGKCUWZJEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.